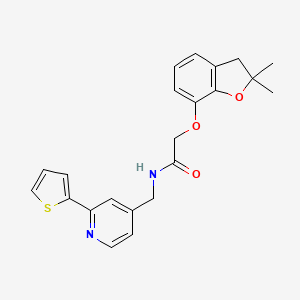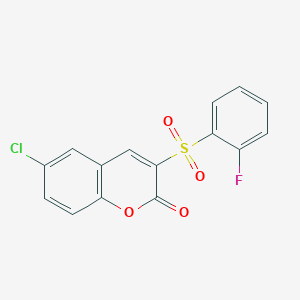![molecular formula C24H21ClN2O2 B2847111 4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol CAS No. 861210-03-9](/img/structure/B2847111.png)
4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with the CAS No. 861210-03-9, has a molecular weight of 404.89 and a molecular formula of C24H21ClN2O2 . It is a derivative of quinoline, a heterocyclic compound that has applications in industrial and synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a phenol group attached at the 4-position. The quinoline core itself has a 2-chloroethyl group at the 3-position and a methyl group at the 2-position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, it’s known that quinoline derivatives can undergo various reactions. For instance, they can participate in nucleophilic substitution reactions .Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Corrosion Inhibition Effects on Mild Steel: A study investigated the corrosion inhibition effect of certain Schiff’s bases, including compounds related to the quinoline structure, on mild steel in hydrochloric acid solution. These compounds exhibited high inhibition efficiencies, suggesting their potential as corrosion inhibitors for industrial applications (Prabhu et al., 2008).
Fluorescence Sensing
- Al3+ and Zn2+ Sensing Properties: Research on quinoline-based isomers revealed their dual fluorescence chemosensor capabilities for detecting Al3+ and Zn2+ ions, showcasing significant fluorescence intensity variations upon interaction. This suggests their application in environmental monitoring and analytical chemistry (Hazra et al., 2018).
Pharmacological Effects
- Phenolic Acids and Pharmacological Effects: Chlorogenic Acid (CGA), related by structure to quinoline derivatives through its phenolic nature, has been studied for its wide range of biological and pharmacological effects, including antioxidant, hepatoprotective, and anti-inflammatory activities, making it relevant for addressing metabolic disorders (Naveed et al., 2018).
Antimicrobial Activity
- Schiff Base Supramolecular Complexes: A study synthesized novel complexes from Schiff base ligands, demonstrating antimicrobial activity against various bacterial and fungal species. These findings highlight the potential of quinoline derivatives in developing new antimicrobial agents for medical and industrial applications (El-Sonbati et al., 2016).
Anticancer Potential
- Apoptosis Induction and Anticancer Agents: Research identified a quinazoline derivative as a potent apoptosis inducer, with high efficacy in cancer models and significant blood-brain barrier penetration. This underscores the compound's potential as an anticancer agent, hinting at the broader utility of related quinoline compounds in oncology (Sirisoma et al., 2009).
Propiedades
IUPAC Name |
4-[[3-(2-chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-21(13-14-25)24(27-17-7-9-18(28)10-8-17)22-15-20(11-12-23(22)26-16)29-19-5-3-2-4-6-19/h2-12,15,28H,13-14H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRPQSPIXIFEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)OC3=CC=CC=C3)NC4=CC=C(C=C4)O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2847028.png)
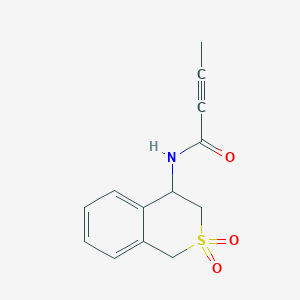
![2-{1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2847031.png)
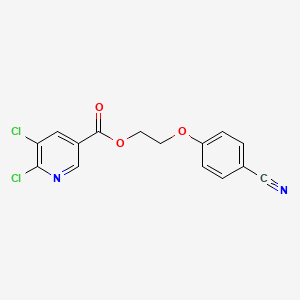
![(Z)-ethyl 1-cyclohexyl-2-((4-ethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2847036.png)
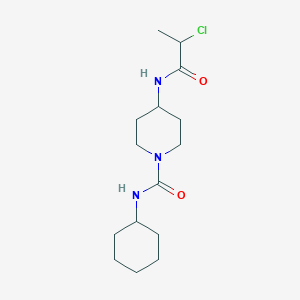

![7-[2-(2-methylpiperidin-1-yl)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2847041.png)
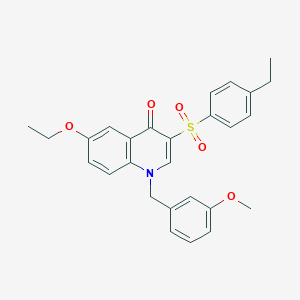
![3-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2847044.png)
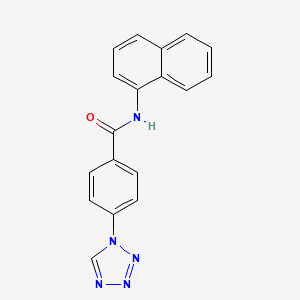
![2-Chloro-N-[2-(4-chloro-3-methoxyphenyl)-2-fluoroethyl]acetamide](/img/structure/B2847047.png)
